(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid
Description
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a dimethylamino-methyl substituent at the 4-position and a carboxylic acid group at the 1-position. Its stereochemistry (1r,4r) is critical for molecular interactions, particularly in medicinal chemistry and drug design.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFNMTIHAVOFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with dimethylamine and carboxylation agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dimethylamino group to a nitroso or nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Key Structural Features:
- Stereochemistry : The (1r,4r) configuration ensures spatial alignment of functional groups, influencing binding affinity and solubility.
Structural and Functional Analogues
Below is a comparative analysis of key analogs, focusing on substituents, stereochemistry, and pharmacological relevance:
*Calculated based on molecular formula C₁₀H₁₇NO₂.
Pharmacological and Physicochemical Properties
Basicity and Solubility :
- The dimethylamino group in the target compound increases its basicity (predicted pKa ~8.5) compared to Tranexamic Acid (pKa ~10.5 for the primary amine) . This may enhance blood-brain barrier permeability in drug candidates.
- The carboxylic acid group ensures moderate aqueous solubility (~50 mg/mL), comparable to Tranexamic Acid (~150 mg/mL) .
Biological Activity
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid is a compound characterized by its unique structural features, which include a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group. This specific stereochemistry and functional group arrangement contribute to its notable biological activities and potential applications in pharmacology.
Chemical Structure and Properties
- IUPAC Name : (1r,4r)-4-(dimethylamino)cyclohexane-1-carboxylic acid
- CAS Number : 38697-83-5
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
The compound's structure is pivotal in determining its interaction with biological targets, including enzymes and receptors, influencing its pharmacological profile.
The biological activity of this compound can be attributed to:
- Interactions with Receptors : The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with various molecular targets. This dual functionality allows the compound to modulate the activity of proteins involved in critical biological pathways.
- Enzymatic Reactions : The compound may serve as a substrate or inhibitor in enzymatic reactions, which could be significant in metabolic pathways.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit significant pharmacological effects. For instance, minor modifications in the structure can lead to substantial differences in biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Allosteric Modulation : Research has indicated that compounds with similar structural features can act as allosteric modulators of G-protein-coupled receptors (GPCRs), which are critical drug targets. These modulators can alter receptor activity by binding to sites distinct from the active site, thus influencing receptor signaling pathways .
- Synthetic Applications : The compound has been utilized as a building block in synthetic organic chemistry for developing more complex molecules. Its unique properties make it valuable for producing specialty chemicals and materials .
Comparative Analysis
The following table summarizes the unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Dimethylaminomethyl group and carboxylic acid | Specific stereochemistry influencing activity |
| Cyclohexylamine | Cyclohexane ring with an amine functional group | Lacks carboxylic acid functionality |
| N,N-Dimethylcyclohexylamine | Dimethylamino group on cyclohexane | No carboxylic acid; primarily acts as a base |
| Cyclohexanecarboxylic acid | Cyclohexane with a carboxylic acid group | Does not contain an amine; different reactivity |
This table illustrates how the combination of both amine and carboxylic functionalities along with specific stereochemistry results in distinct biological activities compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (1r,4r)-4-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical purity?
- Methodology : A common approach involves coupling a cyclohexane-carboxylic acid derivative with dimethylamine via carbodiimide-mediated amidation (e.g., EDCI, DMAP, and triethylamine in DCM/DMF mixtures). Stereochemical control is achieved using chiral auxiliaries or resolved starting materials, as seen in analogous syntheses of trans-cyclohexane derivatives .
- Key parameters : Temperature (room temperature avoids racemization), solvent polarity (DCM/DMF 3:1 improves solubility), and stoichiometric ratios (excess amine ensures complete conversion). Purification via column chromatography or recrystallization enhances enantiomeric excess (>95%) .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound using spectroscopic and chromatographic techniques?
- Analytical workflow :
- NMR : H and C NMR verify the cyclohexane backbone and dimethylamino group (e.g., δ ~2.2 ppm for N–CH, δ ~1.4–2.1 ppm for cyclohexane protons). NOESY confirms trans-configuration via spatial correlations between axial protons .
- HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers. Retention time comparisons with known standards validate stereochemical purity .
Q. What are the critical considerations for developing a robust HPLC/LC-MS method to quantify this compound in biological matrices?
- Method development :
- Column : C18 reversed-phase for hydrophobicity-driven separation.
- Mobile phase : Acetonitrile/water with 0.1% formic acid enhances ionization in LC-MS.
- Detection : ESI+ mode targets the protonated molecular ion ([M+H]). Validate linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates (≥80%) using spiked plasma/serum .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the cyclohexane ring) impact the compound’s bioactivity, and what computational tools can predict binding affinities?
- Structure-activity relationship (SAR) : Replace the dimethylamino group with pyrrolidine or piperidine derivatives to modulate lipophilicity and target engagement. Docking studies (AutoDock, Schrödinger) against receptors like GABA transporters or enzymes (e.g., histone acetyltransferases) identify key interactions (e.g., hydrogen bonding with carboxylate groups) .
- Data contradiction : Some analogs show reduced activity due to steric hindrance, necessitating MD simulations to assess conformational flexibility .
Q. What strategies are effective for resolving conflicting crystallographic data during structure determination, particularly for polymorphic forms?
- Crystallography : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å). For polymorphs, compare unit cell parameters and hydrogen-bonding networks. If twinning occurs, employ TWINLAW in SHELX to deconvolute overlapping reflections .
- Case study : A 2024 study resolved a polymorphic discrepancy by re-refining data with anisotropic displacement parameters, confirming the trans-configuration .
Q. How can researchers design in vivo pharmacokinetic studies to evaluate blood-brain barrier (BBB) penetration of this compound?
- Experimental design :
- Animal model : Administer radiolabeled compound (e.g., C) to rodents via IV/oral routes.
- Tissue sampling : Measure plasma and brain homogenate concentrations at timed intervals. Calculate brain/plasma ratio (K) and permeability (P-gp efflux assays).
- Data analysis : Use compartmental modeling (e.g., NONMEM) to estimate AUC, , and BBB permeability .
Q. What advanced synthetic techniques (e.g., flow chemistry, biocatalysis) can improve the scalability of this compound while maintaining stereochemical fidelity?
- Flow chemistry : Continuous reactors with immobilized catalysts (e.g., lipases) enable precise control over residence time and reduce racemization risks. A 2023 study achieved 90% yield and >99% ee using enzyme-packed microreactors .
- Biocatalysis : Engineered transaminases or carboxylases selectively functionalize the cyclohexane scaffold, avoiding harsh reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
